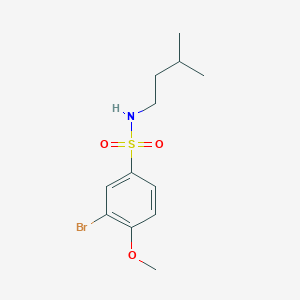
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide, also known as Br-MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively in recent years. In
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to the zinc ion in the active site. This leads to the disruption of the enzyme's function and subsequent physiological effects.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which can lead to various physiological effects such as decreased acid-base balance, decreased respiration, and decreased bone resorption. It has also been shown to exhibit fluorescence properties, which can be used for the detection of metal ions such as copper and zinc.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide in lab experiments is its inhibitory activity against carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. Another advantage is its fluorescence properties, which can be used for the detection of metal ions. However, one limitation of using 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is its potential toxicity, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide. One direction is the further exploration of its inhibitory activity against carbonic anhydrase enzymes and its potential applications in the treatment of diseases such as glaucoma and osteoporosis. Another direction is the development of new fluorescent probes based on 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide for the detection of other metal ions. Additionally, the synthesis of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide derivatives with improved properties such as increased selectivity and decreased toxicity could also be explored.
Conclusion:
In conclusion, 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide could lead to the development of new treatments for diseases and new fluorescent probes for the detection of metal ions.
Métodos De Síntesis
The synthesis of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained as a white solid and can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-9(2)6-7-14-18(15,16)10-4-5-12(17-3)11(13)8-10/h4-5,8-9,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAOZDQTOWVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)




![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)




![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

